molecular formula C10H9N3O6S B1213213 4-amino-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 2508-84-1

4-amino-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B1213213
CAS No.: 2508-84-1
M. Wt: 299.26 g/mol
InChI Key: VBKMDGXBOWYWHE-UHFFFAOYSA-N
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Description

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound follows systematic nomenclature principles established for heterocyclic organic compounds. According to computational analysis performed by Lexichem TK 2.7.0, the preferred IUPAC name is "4-amino-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid". This nomenclature reflects the structural features where the pyrazole ring serves as the parent heterocycle, with specific positional numbering indicating the locations of various substituents.

The IUPAC naming system for this compound incorporates several key structural elements. The base structure is identified as a pyrazole, which represents a five-membered heterocyclic ring containing two adjacent nitrogen atoms in positions 1 and 2. The "4H" designation indicates partial saturation of the ring system, specifically noting the presence of hydrogen at position 4. The systematic name explicitly identifies the amino group at position 4, the oxo (ketone) functionality at position 5, the carboxylic acid group at position 3, and the 4-sulfophenyl substituent attached to nitrogen at position 1.

Within the framework of IUPAC nomenclature, this compound demonstrates the application of Hantzsch-Widman naming principles for heterocyclic systems. The Hantzsch-Widman nomenclature, developed independently by Arthur Rudolf Hantzsch and Karl Oskar Widman, provides a systematic approach for naming heterocyclic parent hydrides with up to ten ring members. This system utilizes specific prefixes to indicate heteroatom types and stems that convey information about ring size and saturation levels.

Systematic Heterocyclic Nomenclature

The systematic heterocyclic nomenclature for 4-amino-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is grounded in established conventions for dihydropyrazole classification. According to comprehensive reviews of pyrazoline nomenclature, compounds of this type were historically designated as 3-pyrazolines, although IUPAC now prefers the Hantzsch-Widman nomenclature system that classifies them as dihydropyrazoles. The systematic nomenclature acknowledges that these compounds represent partially saturated pyrazole derivatives, distinguished from fully aromatic pyrazoles by the presence of additional hydrogen atoms.

The heterocyclic classification system recognizes this compound as a 4,5-dihydropyrazole, indicating that the ring system contains hydrogen atoms at positions 4 and 5, creating a partially saturated heterocycle. This designation follows the IUPAC preference for dihydropyrazole nomenclature over the traditional pyrazoline terminology, although both naming systems continue to coexist in chemical literature. The systematic approach requires specification of the exact positions of unsaturation and substitution, leading to the comprehensive name that includes positional indicators for all functional groups.

The systematic heterocyclic nomenclature also incorporates the principle that pyrazoles represent azoles containing two heteroatoms in a five-membered ring system. The parent pyrazole structure consists of three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. When additional functional groups are present, as in this compound, the systematic nomenclature must account for each substituent's position and chemical nature, resulting in the detailed nomenclature observed for this complex molecule.

Synonyms and Related Terminology

The compound this compound is known by numerous synonymous names that reflect different naming conventions and historical nomenclature practices. The most commonly used abbreviated designation is SCAOP, which appears in both MeSH (Medical Subject Headings) entry terms and depositor-supplied synonyms. This abbreviated form provides a convenient reference for the compound in scientific literature and database searches.

Alternative systematic names for this compound include "this compound" and "1-(4-sulfophenyl)-3-carboxy-4-amino-5-oxopyrazole". These variations reflect different approaches to describing the same molecular structure, with some emphasizing the dihydropyrazole nature of the ring system while others highlight the specific functional group arrangements. The name "4-Amino-5-oxo-1-(p-sulphophenyl)-2-pyrazoline-3-carboxylic acid" represents the traditional pyrazoline nomenclature that predates the current IUPAC preference for dihydropyrazole terminology.

Additional synonymous designations include "1-sulfophenyl-3-carboxy-4-amino-5-oxypyrazole" and "1H-Pyrazole-3-carboxylic acid, 4-amino-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-". These variations demonstrate the flexibility inherent in chemical nomenclature systems and the evolution of naming conventions over time. The diversity of synonymous names reflects the compound's significance across multiple chemical databases and research contexts, each of which may employ slightly different nomenclature preferences or historical naming traditions.

CAS Registry Number and Database Identifiers

The compound this compound is assigned the CAS Registry Number 2508-84-1, which serves as its unique identifier in the Chemical Abstracts Service database. This registry number provides an unambiguous reference for the compound across all chemical databases and scientific literature, ensuring consistent identification regardless of nomenclature variations or synonymous names used in different contexts.

In the PubChem database, this compound is cataloged under PubChem CID 102831, with creation and modification dates of 2005-08-08 and 2025-05-18, respectively. The European Community has assigned it the EINECS number 219-721-9, while the ChEBI database lists it under identifier CHEBI:59995. These multiple database identifiers facilitate cross-referencing and comprehensive literature searches across different chemical information systems.

Database System Identifier Type
Chemical Abstracts Service 2508-84-1 CAS Registry Number
PubChem 102831 Compound Identification Number
ChEBI CHEBI:59995 Chemical Entities of Biological Interest
EINECS 219-721-9 European Community Number
DTXSID DTXSID00947941 DSSTox Substance Identifier
InChIKey VBKMDGXBOWYWHE-UHFFFAOYSA-N International Chemical Identifier Key

Additional database identifiers include the DSSTox Substance ID DTXSID00947941 and various proprietary database numbers such as SCHEMBL14378351 and AKOS028108473. The InChI (International Chemical Identifier) representation provides a standardized string format for the compound's structure: "InChI=1S/C10H9N3O6S/c11-7-8(10(15)16)12-13(9(7)14)5-1-3-6(4-2-5)20(17,18)19/h1-4,7H,11H2,(H,15,16)(H,17,18,19)". This comprehensive collection of database identifiers ensures that researchers can locate information about this compound across multiple chemical information systems and maintain consistency in chemical data management.

The molecular formula C₁₀H₉N₃O₆S and molecular weight of 299.26 g/mol serve as additional identifying characteristics that complement the various database identifiers. These fundamental molecular properties, combined with the extensive database cross-referencing system, provide a robust framework for unambiguous compound identification and facilitate comprehensive research into this important heterocyclic derivative.

Properties

IUPAC Name

4-amino-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O6S/c11-7-8(10(15)16)12-13(9(7)14)5-1-3-6(4-2-5)20(17,18)19/h1-4,7H,11H2,(H,15,16)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKMDGXBOWYWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947941
Record name 4-Amino-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2508-84-1
Record name 4-Amino-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2508-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SCAOP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-oxo-1-(p-sulphophenyl)-2-pyrazoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.929
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Preparation Methods

Direct Functionalization of Preformed Pyrazole Cores

An alternative route modifies pre-synthesized pyrazoles through electrophilic sulfonation and amination:

  • Sulfonation of 4-Aminopyrazole-3-carboxylic Acid :

    • 4-Aminopyrazole-3-carboxylic acid is treated with chlorosulfonic acid in dichloromethane at 0–5°C.

    • The sulfonic acid group is introduced at the phenyl ring, though regioselectivity requires careful control .

  • Purification Challenges :

    • The product’s high polarity necessitates recrystallization from water-methanol mixtures (1:3 v/v) to remove excess sulfonating agents .

Yield Considerations :

  • Direct sulfonation achieves 65–75% yields due to competing side reactions, making cyclocondensation routes preferable for scalability .

Diazotization and Coupling Strategies

For derivatives requiring precise substituent positioning, diazonium salt intermediates are employed:

  • Diazotization of 4-Amino Precursors :

    • 4-Amino-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is diazotized with NaNO₂/HCl at 0°C .

  • Coupling with Sulfophenyl Groups :

    • The diazonium salt reacts with 4-sulfophenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

Limitations :

  • This method is less common due to the instability of diazonium salts and requires inert atmosphere handling .

Green Chemistry Approaches

Recent advances emphasize atom economy and reduced waste:

  • One-Pot Synthesis :

    • A mixture of ethyl glyoxylate, 4-sulfophenylhydrazine, and cyanamide in water at 80°C forms the pyrazole ring, amino group, and carboxylic acid in a single step .

    • Yields reach 85% with microwave irradiation (300 W, 15 minutes) .

  • Biocatalytic Methods :

    • Lipase-catalyzed ester hydrolysis avoids harsh acids, though reaction times extend to 48 hours .

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantage Limitation
Cyclocondensation 85–92%24–48 hHigh scalabilityRequires toxic solvents (benzene)
Direct Sulfonation 65–75%12–18 hSimplified workflowPoor regioselectivity
Diazotization 50–60%6–8 hPrecise substituent positioningDiazonium salt instability
One-Pot 80–85%1–2 hEco-friendly, rapidSpecialized equipment required

Industrial-Scale Considerations

For commercial production, cyclocondensation remains dominant due to its robustness:

  • Cost Efficiency :

    • 4-Sulfophenylhydrazine is commercially available at $120–150/kg, making it cost-effective for multi-ton synthesis .

  • Waste Management :

    • Benzene is replaced with cyclopentyl methyl ether (CPME), a greener solvent, reducing VOC emissions by 40% .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).

Major Products

    Oxidation Products: Oxo derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted pyrazoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-amino-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial and fungal strains. For instance, derivatives of this compound have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in disc diffusion assays .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation. For example, some derivatives have shown significant growth inhibition against cancer cell lines such as OVCAR-8 and NCI-H40 .

Herbicidal Activity

Research into the herbicidal properties of pyrazole derivatives has revealed their effectiveness in controlling weed growth. The sulfonated structure enhances solubility and bioavailability in soil, making these compounds suitable candidates for developing new herbicides .

Dye Production

The unique chemical structure of this compound allows it to be utilized in dye manufacturing. Its sulfonic acid group contributes to the solubility and stability of dyes in aqueous solutions, which is essential for textile applications .

Case Studies

StudyFocusFindings
Prabhakar et al. (2024)Antimicrobial ActivityDemonstrated effective inhibition against S. aureus and E. coli with derivatives showing good efficacy .
ACS Omega (2023)Anticancer StudiesCompounds displayed significant growth inhibition in multiple cancer cell lines with varying mechanisms of action .
EPA StudyHerbicidal ActivityIdentified potential use as a herbicide with effective control over specific weed species .

Mechanism of Action

The mechanism of action of 4-amino-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may influence various biochemical pathways, including those involved in inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Substituents Applications References
This compound 118-47-8 C₁₀H₈N₂O₆S -NH₂ (position 4), -SO₃H (phenyl) Dye precursor
Trisodium 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylate (Tartrazine) 1934-21-0 C₁₆H₁₉N₄Na₃O₉S₂ Azo group (-N=N-), three -SO₃Na groups Food colorant (FD&C Yellow No. 5)
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid N/A C₁₂H₁₁ClN₂O₄ -Cl (phenyl), -CH₂CH₂OH (position 4) Pharmaceutical candidate (CB1 antagonism)
5-Oxo-1-(2-sulfophenyl)-4-(2-sulfophenyl)azo-4H-pyrazole-3-carboxylic acid 34175-08-1 C₁₆H₁₂N₄O₈S₂ Azo group, two -SO₃H groups Textile dye
Bisulfate salt of (-)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid morpholin-4-ylamide N/A C₂₀H₁₇Cl₃N₃O₃S -Cl substituents, morpholine amide Anti-obesity agent (CB1 antagonist)

Functional and Structural Divergences

Azo Dyes vs. Pharmaceutical Agents :
  • Azo Derivatives (e.g., Tartrazine): Contain an azo (-N=N-) group, which broadens absorption spectra for vibrant colors. Sodium sulfonate groups (-SO₃Na) improve solubility in aqueous matrices .
  • Pharmaceutical Derivatives :

    • Chlorophenyl or dichlorophenyl substituents enhance lipophilicity, aiding blood-brain barrier penetration (e.g., CB1 antagonists for obesity) .
    • Morpholine amide or hydroxyethyl groups improve pharmacokinetic profiles .

Stability and Analytical Profiling

  • Chromatographic Analysis: Reverse-phase HPLC (C18 column, methanol/ammonium acetate gradient) resolves impurities in dye intermediates like this compound . Detection at 254 nm ensures sensitivity for sulfonated byproducts .
  • Degradation Studies :

    • Sulfophenyl pyrazoles are prone to hydrolysis under acidic conditions, necessitating rigorous impurity control in pharmaceuticals .

Research Findings and Industrial Relevance

  • Dye Chemistry : The global market for azo dyes derived from pyrazole intermediates exceeds $1.2 billion annually, driven by demand in processed foods and textiles .

Biological Activity

4-Amino-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS No. 2508-84-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉N₃O₆S, with a molecular weight of 299.26 g/mol. It possesses functional groups that contribute to its biological activity, including an amino group, a carboxylic acid, and a sulfonic acid group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds related to this compound have been evaluated for their effects on cancer cell lines, particularly the MCF-7 breast cancer cell line. In vitro assays demonstrated significant cytotoxic effects, suggesting that this compound may inhibit cell proliferation and induce apoptosis in cancer cells.

CompoundCell LineIC50 (µM)Reference
4-Amino-5-oxo...MCF-7X.X
DoxorubicinMCF-7Y.Y

Enzyme Inhibition

This compound has also shown promise as an inhibitor of specific enzymes involved in cancer progression and metabolism. For example, studies have indicated that pyrazole derivatives can act as inhibitors of protein tyrosine phosphatases (PTPs), which are critical in regulating cell signaling pathways associated with cancer.

Anti-inflammatory Effects

In addition to its anticancer properties, there is emerging evidence supporting the anti-inflammatory activity of pyrazole derivatives. The presence of the sulfonic acid group may enhance solubility and bioavailability, potentially leading to improved therapeutic outcomes in inflammatory diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, modulating pathways related to cell growth and apoptosis.

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study assessing the anticancer properties of various pyrazole derivatives, researchers synthesized multiple analogs and tested their efficacy against the MCF-7 cell line using the MTT assay. Results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .

Case Study 2: Enzyme Inhibition Studies
Another investigation focused on the inhibitory effects of pyrazole derivatives on PTPs. The study utilized biochemical assays to measure enzyme activity in the presence of various concentrations of the compound. The results revealed a dose-dependent inhibition of PTP activity, suggesting potential for further development as an anti-cancer agent .

Q & A

Q. What are the established synthetic routes for 4-amino-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization of hydrazine derivatives with carbonyl precursors. A common approach involves coupling diazonium salts (derived from sulfophenyl amines) with pyrazole intermediates. For example, cyclocondensation of hydrazine hydrate with β-keto esters or α,β-unsaturated carbonyl compounds under acidic conditions forms the pyrazole core. Post-functionalization with sulfophenyl groups is achieved via electrophilic substitution or azo coupling (as seen in structurally related pyrazole derivatives) . Key Variables :
  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency.
  • Catalysts : Acid catalysts (e.g., H₂SO₄) enhance reaction rates.
  • Purity : Recrystallization from ethanol/water mixtures yields >95% purity .

Q. Table 1: Synthetic Methods Comparison

MethodYield (%)Purity (%)Key ConditionsReference
Cyclocondensation65–7592–95H₂SO₄, 80°C, 6h
Azo Coupling50–6088–90NaNO₂/HCl, 0–5°C, 2h

Q. How can researchers characterize the compound’s structural and functional properties using spectroscopic and analytical techniques?

  • Methodological Answer :
  • IR Spectroscopy : Confirm the presence of carboxylic acid (-COOH, ~1700 cm⁻¹), sulfonic acid (-SO₃H, ~1030–1200 cm⁻¹), and pyrazole ring (N-H stretch ~3200 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for the pyrazole ring protons (δ 6.5–7.5 ppm) and sulfophenyl aromatic protons (δ 7.8–8.2 ppm). Carboxylic acid protons appear as broad singlets (δ 12–13 ppm) .
  • Elemental Analysis : Verify C, H, N, and S content to confirm stoichiometry .

Q. What are the solubility and stability profiles of this compound under different pH and solvent conditions?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and aqueous alkaline solutions (pH >10) due to ionizable -SO₃H and -COOH groups. Poor solubility in non-polar solvents (hexane, chloroform) .
  • Stability : Stable at room temperature in dry conditions. Degrades under strong acidic (pH <2) or oxidative conditions, forming sulfonic acid byproducts .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and potential biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The sulfophenyl and carboxylic acid groups are electron-withdrawing, directing reactivity toward the pyrazole ring .
  • Molecular Docking : Screen against enzymes like cyclooxygenase (COX-2) or kinases. The sulfophenyl group may enhance binding affinity to polar active sites, as seen in anti-inflammatory pyrazole derivatives .

Q. What strategies optimize the compound’s bioactivity through structural modifications (e.g., substituent variation, salt formation)?

  • Methodological Answer :
  • Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) to the sulfophenyl ring to modulate electronic properties and solubility.
  • Salt Formation : Synthesize disodium salts (as in related pyrazole carboxylates) to improve aqueous solubility and bioavailability .
  • Biological Testing : Evaluate derivatives for antimicrobial (agar diffusion assay) and anti-inflammatory (COX-2 inhibition) activities .

Q. How can researchers resolve contradictions in reported spectral data or biological activity across studies?

  • Methodological Answer :
  • Cross-Validation : Compare IR, NMR, and mass spectra with authenticated databases (e.g., PubChem, Reaxys). Discrepancies in peak assignments may arise from tautomerism in the pyrazole ring .
  • Biological Replication : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) to minimize variability. For example, anti-inflammatory activity may vary due to differences in COX-2 isoform expression .

Data-Driven Insights

Q. Table 2: Functional Group Reactivity

Functional GroupReactivityApplications in Derivatization
Sulfophenyl (-SO₃H)Electrophilic substitutionDye synthesis, enzyme inhibition
Carboxylic Acid (-COOH)Esterification, amidationProdrug design, metal coordination
Amino (-NH₂)Schiff base formation, azo couplingChelation, fluorescent probes

Key Research Gaps and Recommendations

  • Crystallography : No single-crystal X-ray data is reported. Resolve tautomeric forms (pyrazole vs. pyrazolone) via XRD .
  • Toxicity Profiling : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) to assess safety for pharmacological use .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
4-amino-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid

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